ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H11BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that 4-bromo-1h-pyrazole, a component of the compound, can act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
Based on the known actions of 4-bromo-1h-pyrazole, it can be inferred that the compound might interact with its target enzyme, liver alcohol dehydrogenase, and inhibit its activity . This inhibition could lead to changes in the metabolic processes involving alcohol dehydrogenase.
Biochemical Pathways
Given that 4-bromo-1h-pyrazole can inhibit liver alcohol dehydrogenase , it’s plausible that the compound could impact pathways involving the metabolism of alcohol and related compounds.
Pharmacokinetics
It’s worth noting that the polar nature of the imidazole ring, a related compound, suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Based on the known actions of 4-bromo-1h-pyrazole, it can be inferred that the compound might lead to changes in the metabolic processes involving alcohol dehydrogenase .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The bromine atom in its structure may facilitate binding interactions with specific biomolecules, enhancing its biochemical activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of certain cell types by modulating signaling pathways, which can lead to changes in gene expression and metabolic activity . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and the levels of metabolites, which are important for understanding its overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of pyrazole, followed by esterification. The reaction typically starts with the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 4-bromo-1H-pyrazole is then reacted with ethyl 2-bromoacetate under basic conditions, such as using potassium carbonate (K2CO3) in acetonitrile, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH)
Major Products
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction: Products include oxides and dehalogenated pyrazoles.
Ester Hydrolysis: The major product is 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Scientific Research Applications
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOJPCJNZNNSHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258035 | |
Record name | Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51292-41-2 | |
Record name | Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51292-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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